molecular formula C7H9NOS B6158898 N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine CAS No. 276692-17-2

N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine

Cat. No. B6158898
CAS RN: 276692-17-2
M. Wt: 155.2
InChI Key:
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Description

N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine (NETMA) is a synthetic compound that has been studied for its potential applications in various scientific research fields. NETMA has been identified as a promising reagent for the synthesis of organic compounds, as well as for its biochemical and physiological effects.

Scientific Research Applications

N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine has been studied for its potential applications in various scientific research fields. It has been used as a reagent in organic synthesis, as a catalyst in reactions such as the Wittig reaction, and as a reducing agent in the synthesis of organic compounds. N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine has also been studied for its potential applications in biochemistry, such as for the synthesis of peptides and other bioactive molecules.

Mechanism of Action

The mechanism of action of N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine is not fully understood. However, it is believed that N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine can act as a reducing agent and can be used to reduce aldehydes, ketones, and other organic compounds. Additionally, N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine can act as a catalyst for the formation of peptides and other bioactive molecules.
Biochemical and Physiological Effects
N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine has been studied for its potential biochemical and physiological effects. Studies have shown that N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine can act as an antioxidant and can reduce oxidative stress in cells. Additionally, N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine has been shown to have anti-inflammatory and anti-cancer properties, and to reduce the risk of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and can be used in aqueous or non-aqueous media. Additionally, N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine is stable and has a long shelf-life. However, N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine is also toxic and should be handled with caution.

Future Directions

There are several potential future directions for research on N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine. These include further exploration of its biochemical and physiological effects, as well as its potential applications in organic synthesis and biochemistry. Additionally, research should be conducted to explore the potential of N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine as a catalyst for the formation of peptides and other bioactive molecules. Additionally, research should be conducted to explore the potential of N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine as a reducing agent for aldehydes, ketones, and other organic compounds. Finally, research should be conducted to further investigate the mechanism of action of N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine and to explore the potential of N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine as a therapeutic agent for various diseases.

Synthesis Methods

N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine is synthesized through a two-step process. The first step involves the reaction of 4-ethylthiophene and 2-chloroethanol in the presence of a base, such as potassium carbonate, to form an intermediate product. The intermediate product is then reacted with hydroxylamine in an acidic medium to form N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine. The reaction can be carried out in an aqueous or non-aqueous medium, depending on the desired product purity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine involves the reaction of 4-ethylthiophen-2-ylamine with formaldehyde and sodium borohydride to form N-[(4-ethylthiophen-2-yl)methyl]hydroxylamine, which is then oxidized with hydrogen peroxide to yield the final product.", "Starting Materials": ["4-ethylthiophen-2-ylamine", "formaldehyde", "sodium borohydride", "hydrogen peroxide"], "Reaction": ["Step 1: Dissolve 4-ethylthiophen-2-ylamine in methanol and add formaldehyde and sodium borohydride. Stir the mixture at room temperature for 24 hours.", "Step 2: Quench the reaction by adding water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain N-[(4-ethylthiophen-2-yl)methyl]hydroxylamine as a yellow oil.", "Step 3: Dissolve N-[(4-ethylthiophen-2-yl)methyl]hydroxylamine in methanol and add hydrogen peroxide. Stir the mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine as a yellow solid."] }

CAS RN

276692-17-2

Product Name

N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine

Molecular Formula

C7H9NOS

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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